molecular formula C2H2N2O2 B168470 Nitroacetonitrile CAS No. 13218-13-8

Nitroacetonitrile

Cat. No. B168470
CAS RN: 13218-13-8
M. Wt: 86.05 g/mol
InChI Key: DWBOSISZPCOPFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nitroacetonitrile serves as a versatile synthetic precursor in the formation of heterocyclic and polyfunctional aliphatic products . It can allow for straightforward conversion to amino, acyl, and other functional groups . A main advantage of using nitroacetonitrile in the formation of heterocyclic-based energetics is its ability to add vicinal amino and nitro moieties onto fused ring structures .


Molecular Structure Analysis

The molecular structure of Nitroacetonitrile is characterized by a single central carbon attached to two strong electronegative, electron-withdrawing groups .


Chemical Reactions Analysis

Nitroacetonitrile is a versatile synthetic precursor in organic synthesis as an intermediate in the formation of heterocyclic and polyfunctional aliphatic products . It possesses two strongly electronegative, electron-withdrawing groups directly attached to the same α-carbon, making the protons of the central carbon (CH 2 group) acidic .


Physical And Chemical Properties Analysis

Nitroacetonitrile is the simplest α-nitronitrile; it possesses a single central carbon attached to two strong electronegative, electron-withdrawing groups allowing extensive chemistry through the active methylene center .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Nitroacetonitrile (NAN) is a valuable agent in organic synthesis. It acts as a cyano(nitro)methylating agent, facilitating the construction of polyfunctionalized compounds. Despite its explosive nature, which limits practical handling, its synthetic equivalents, such as dipyrrolidinium cyano-aci-nitroacetate, provide safer alternatives. These equivalents are thermally stable and soluble in common organic solvents, making them suitable for cyano(nitro)methylation in the construction of various polyfunctionalized frameworks (Iwai & Nishiwaki, 2021).

Energetic Materials Synthesis

NAN is a versatile precursor in energetic materials synthesis. It enables extensive chemistry through its active methylene center. Its stable salts, while maintaining reactivity similar to the free acid, overcome stability and purification issues. NAN is particularly effective in adding vicinal amino and nitro moieties onto fused ring structures, essential in the production of insensitive energetic materials (Creegan & Piercey, 2020).

Formation of Heterocyclic and Polyfunctional Aliphatic Products

NAN's reaction with various agents, like triethyl orthoformate and orthoacetate, in the presence of pyridine leads to the formation of heterocyclic and polyfunctional aliphatic products. These reactions enable the synthesis of compounds like 2-alkoxy-6-amino-3-cyano-5-nitropyridines and 6-amino-3-cyano-5-nitro-2(1H)-pyridone, which have potential applications in nucleophilic substitutions (Reidlinger & Junek, 1991).

Use in 1,3-Dipolar Cycloaddition Reactions

NAN can act as a synthetic equivalent of cyanonitrile oxide in 1,3-dipolar cycloaddition reactions. Through this, it enables the generation of 3-cyanoisoxazol(in)es, expanding the possibilities in organic synthesis and the formation of novel compounds (Nishiwaki et al., 2019).

Facilitating the Synthesis of Pentanedinitrile-2,4-dinitronates

NAN plays a role in the synthesis of pentanedinitrile-2,4-dinitronates, which are used as functional materials in various applications, including biologically active compounds. It enables the preparation of these compounds through reactions with aldehydes in the presence of thionyl chloride, leading to R-nitroacrylonitriles and subsequently to dinitronates (Nishiwaki et al., 1999).

Safe Cyano(nitro)methylation Method

Developing a safe and practical cyano(nitro)methylation method is another application of NAN. Cyano-aci-nitroacetate, serving as a synthetic equivalent of NAN, reacts with ketones and aldehydes to afford various polyfunctionalized nitriles. These nitriles are precursors for a range of heterocyclic compounds, further expanding their application in organic synthesis (Asahara & Nishiwaki, 2015).

Safety And Hazards

Pure acid nitroacetonitrile as a precursor suffers from numerous drawbacks including lack of high-yield high-purity syntheses, and chemical instability including the chance of spontaneous explosion . Stable salts of nitroacetonitrile, such as the potassium salt of nitroacetonitrile which is easily prepared via an indirect route, do not have these issues .

Future Directions

The advantage of using salts and avoiding pure neutral nitroacetonitrile is the decreased risk due to bypassing the generation of free neutral nitroacetonitrile during a reaction . These alternatives allow work without the hazard of explosion and allow for purer precursors to be used in synthesis using nitroacetonitrile as a reagent .

properties

IUPAC Name

2-nitroacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2O2/c3-1-2-4(5)6/h2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBOSISZPCOPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902418
Record name NoName_1661
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitroacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
SE Creegan, DG Piercey - RSC advances, 2020 - pubs.rsc.org
… Nitroacetonitrile serves as a versatile synthetic precursor in … A main advantage of using nitroacetonitrile in the formation of … discuss the preparation of nitroacetonitrile and its stable salts…
Number of citations: 12 pubs.rsc.org
K Iwai, N Nishiwaki - The Journal of Organic Chemistry, 2021 - ACS Publications
Nitroacetonitrile (NAN) serves as a cyano(nitro)methylating agent facilitating the construction of polyfunctionalized compounds; however, its explosive property is a significant drawback …
Number of citations: 2 pubs.acs.org
VV Chernyshev, AN Fitch, EJ Sonneveld… - … Section B: Structural …, 1999 - scripts.iucr.org
The crystal and molecular structures of 2-[1-(2-aminoethyl)-2-imidazolidinylidene]-2-nitroacetonitrile [C7H11N5O2; space group P21/n; Z = 4; a = 7.4889 (8), b = 17.273 (2), c = 7.4073 (8…
Number of citations: 31 scripts.iucr.org
EK Voinkov, EN Ulomskiy, VL Rusinov… - Chemistry of …, 2015 - Springer
… and nitroacetonitrile (NAN). For all its obvious potential as a synthetic "building" block nitroacetonitrile … Therefore, most of the work with nitroacetonitrile is limited to reactions such as azo …
Number of citations: 13 link.springer.com
VP Kislyi, VN Nesterov, AM Shestopalov… - Russian chemical …, 1999 - Springer
… Synthesis of 2-amino-3-nitropyrans from nitroacetonitrile. Crystal and molecular structure of 2-amino-4-(4-fluorophenyl)-3-nitro7,7- dimethyl- 5,6,7,8- tetrahydrochromen- 5 (4//)- one …
Number of citations: 10 link.springer.com
JC Grivas, A Taurins - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
… Passing hydrogen chloride gas through a similar solution caused the a~nicline to decompose into aniline hydrochloride and nitroacetonitrile. … It seemed doubtful to us that …
Number of citations: 11 cdnsciencepub.com
VL Rusinov, AY Petrov, ON Chupakhin… - Chemistry of …, 1985 - Springer
… Azolo-annelated nitro-l,2,4-triazines have been obtained by the cyclization, thermally or under the action of acids, of the products of the coupling of diazopyrazoles or diazo-l,2,4-triazoles …
Number of citations: 10 link.springer.com
N Nishiwaki, Y Kumegawa, K Iwai… - Chemical …, 2019 - pubs.rsc.org
Dianionic cyano-aci-nitroacetate affords 3-cyanoisoxazol(in)es upon heating with a range of dipolarophiles in the presence of hydrochloric acid. In this reaction, nitroacetonitrile is …
Number of citations: 6 pubs.rsc.org
CJ Thomas - Chem. Eng. News, 2009 - cendevqa.acs.org
… The chemistry group at the National Institutes of Health Chemical Genomics Center wishes to alert readers on the volatile nature of nitroacetonitrile (CAS No. 13218-13-8), which caused …
Number of citations: 8 cendevqa.acs.org
VP Kislyi, VN Nesterov, AM Shestopalov… - Russian chemical …, 1999 - Springer
The reactions of 4-hydroxy-6-methyl-2-pyrone and 4-hydroxycoumarin with arylidenenitroacetonitriles result in 2-amino-3-nitropyrano[3,2-c]pyrans and 2-amino-3-nitropyrano …
Number of citations: 10 link.springer.com

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